

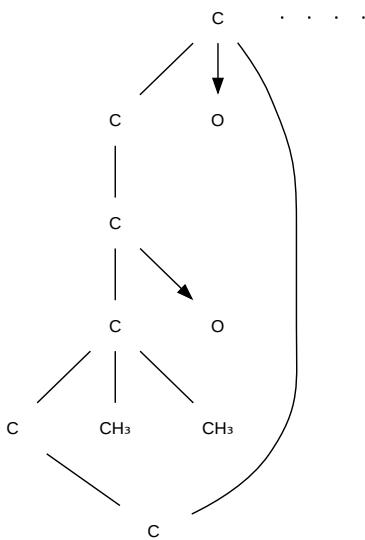
4,4-Dimethyl-1,3-cyclohexanedione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethyl-1,3-cyclohexanedione

Cat. No.: B1345627


[Get Quote](#)

An In-depth Technical Guide to **4,4-Dimethyl-1,3-cyclohexanedione**

Core Compound Identification

IUPAC Name: 4,4-dimethylcyclohexane-1,3-dione.[\[1\]](#)

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **4,4-Dimethyl-1,3-cyclohexanedione**.

Physicochemical Properties

The quantitative data for **4,4-Dimethyl-1,3-cyclohexanedione** are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	[1] [2]
Molecular Weight	140.18 g/mol	[1] [3]
CAS Number	562-46-9	[1] [3]
Appearance	White needles	[4] [5]
Melting Point	103-105 °C	[2] [3] [4]
Boiling Point	130 °C at 7 mmHg	[3] [4]
Density	1.016 g/cm ³	[2]
pKa	5.33 ± 0.40 (Predicted)	[5]
Solubility	Soluble in acetone and halogenated solvents.	[5]
InChI Key	PLGPBTCNKJQJHQ-UHFFFAOYSA-N	[1] [3]
SMILES	CC1(C)CCC(=O)CC1=O	[3]

Experimental Protocols

Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione

A common synthetic route involves a Michael addition followed by cyclization. The following protocol is adapted from established literature.[\[4\]](#)

Workflow for the Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione

Caption: Experimental workflow for the synthesis of **4,4-dimethyl-1,3-cyclohexanedione**.

Detailed Methodology:

- Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2-butanone (5.0 g, 58.05 mmol), potassium tert-butoxide (13.0 g, 116.1 mmol), and tetrahydrofuran (50 mL).[4]
- Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl acrylate (5.8 g, 58.05 mmol) dropwise to the cooled mixture.[4]
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.[4]
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[4]
- Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[4]
- Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a 50% ethyl acetate in hexane solution as the eluent. This yields **4,4-dimethyl-1,3-cyclohexanedione** as a pure compound.[4]

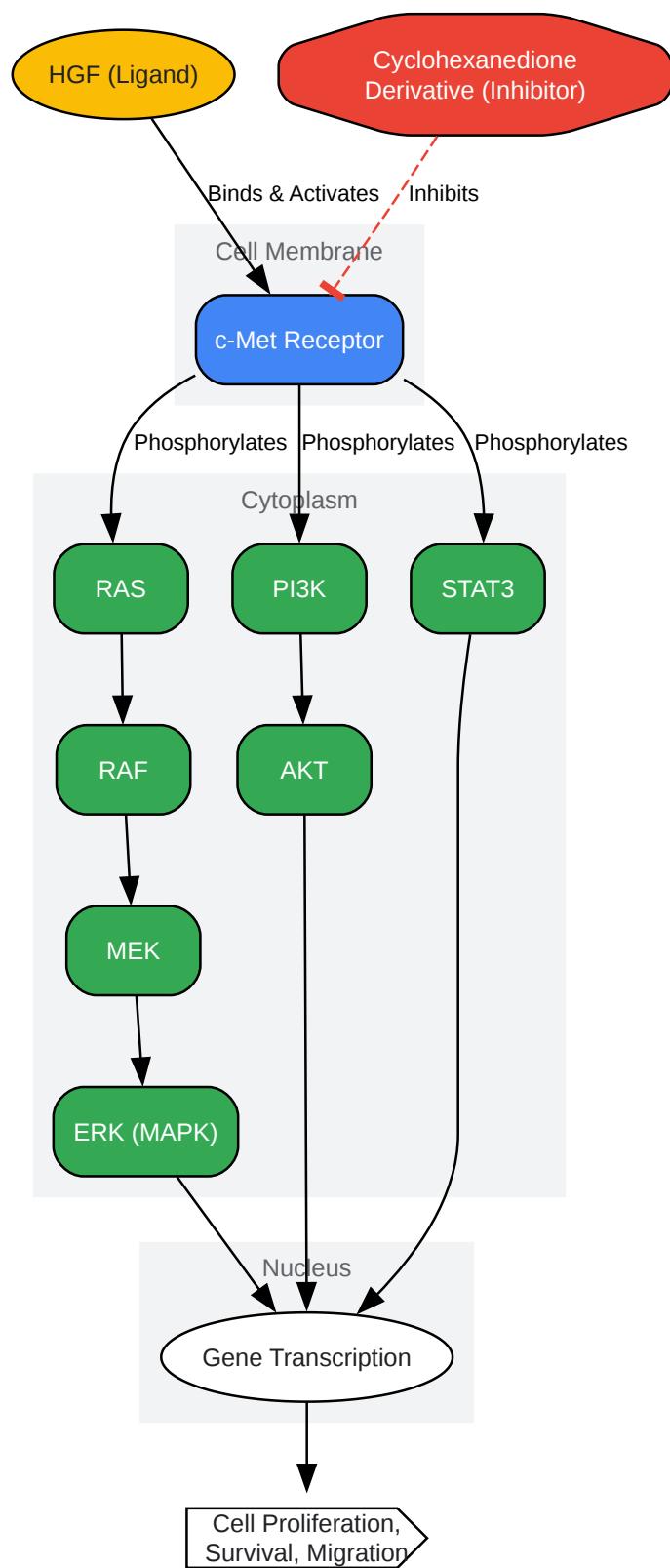
Analytical Characterization

The identity and purity of **4,4-Dimethyl-1,3-cyclohexanedione** are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the molecular structure. The expected signals for **4,4-dimethyl-1,3-cyclohexanedione** in CDCl_3 are: δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H).[4]
- Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight, with an expected $[\text{M}+\text{H}]^+$ peak at m/z 141.0.[4]
- Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound and for quantitative analysis, often using a flame ionization detector (FID). While

a specific method for this compound is not detailed, methods for related cyclohexanediones are established and can be adapted.

Relevance in Drug Development


Cyclohexane-1,3-dione derivatives are of significant interest in medicinal chemistry and drug development, particularly as scaffolds for kinase inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[6] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[2][7] Consequently, c-Met is a key therapeutic target.

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of c-Met. These small molecules can bind to the active site of the kinase, blocking its activity and inhibiting downstream signaling cascades that promote tumor growth.[2]

Simplified HGF/c-Met Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the c-Met signaling pathway by cyclohexanedione derivatives.

This pathway highlights how blocking c-Met activation can disrupt multiple downstream signaling arms, including the PI3K/AKT and RAS/MAPK pathways, ultimately leading to a reduction in cancer cell proliferation and survival. The development of selective and potent c-Met inhibitors based on the **4,4-dimethyl-1,3-cyclohexanedione** scaffold is an active area of research for targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models | MDPI [mdpi.com]
- To cite this document: BenchChem. [4,4-Dimethyl-1,3-cyclohexanedione chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345627#4-4-dimethyl-1-3-cyclohexanedione-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com